Cas no 941971-00-2 (N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)
N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 941971-00-2
- N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- AKOS006471386
- F2242-0119
- N-(4-chlorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
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- Inchi: 1S/C16H16ClNO4S/c17-13-4-2-12(3-5-13)11-18-23(19,20)14-6-7-15-16(10-14)22-9-1-8-21-15/h2-7,10,18H,1,8-9,11H2
- InChI Key: MVGVBTLBNHGZCQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNS(C1C=CC2=C(C=1)OCCCO2)(=O)=O
Computed Properties
- Exact Mass: 353.0488569g/mol
- Monoisotopic Mass: 353.0488569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 73Ų
N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2242-0119-2μmol |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-5μmol |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-10μmol |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-20μmol |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-1mg |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-2mg |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-3mg |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-4mg |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-5mg |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2242-0119-10mg |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-00-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
N-(4-Chlorophenyl)methyl-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide: A Comprehensive Overview
The compound CAS No. 941971-00-2, also known as N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely used in drug development due to their unique properties. The structure of this compound is characterized by a benzodioxepine ring system, which is fused with a sulfonamide group and a 4-chlorophenyl substituent. These structural features contribute to its stability and reactivity in different chemical environments.
Recent studies have highlighted the importance of benzodioxepines in the development of novel therapeutic agents. The benzodioxepine core of this compound has been shown to exhibit significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. The substitution pattern on the benzodioxepine ring plays a crucial role in determining its pharmacological properties. In this case, the presence of a sulfonamide group enhances the compound's ability to interact with biological targets, making it a promising candidate for drug design.
The synthesis of N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The starting material is typically a benzodioxepine derivative, which undergoes functionalization to introduce the sulfonamide group. The substitution at the 7-position of the benzodioxepine ring is critical for achieving the desired stereochemistry and reactivity. The use of advanced synthetic techniques, such as Suzuki coupling and Stille coupling, has enabled chemists to optimize the synthesis process and improve yields.
In terms of applications, this compound has shown potential in several areas. One of its most promising uses is in the field of oncology. Preclinical studies have demonstrated that it can inhibit key enzymes involved in cancer cell proliferation and metastasis. Additionally, its ability to modulate signaling pathways associated with inflammation makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The pharmacokinetic properties of CAS No. 941971-00-2 have also been extensively studied. Research indicates that it exhibits good bioavailability when administered orally, which is a desirable trait for drug candidates. Furthermore, its metabolic stability and low toxicity profile suggest that it could be safely administered over extended periods without significant adverse effects.
Recent advancements in computational chemistry have provided new insights into the molecular interactions of this compound. Using molecular docking studies, researchers have identified key residues on target proteins that are critical for binding affinity. These findings have paved the way for rational drug design strategies aimed at improving the potency and selectivity of this compound.
In conclusion, N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide represents a cutting-edge compound with immense potential in pharmaceutical research. Its unique structure and favorable pharmacological properties make it an attractive candidate for developing innovative therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in advancing modern medicine.
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